molecular formula C12H10ClNO2S B13262254 Phenyl(pyridin-4-yl)methanesulfonyl chloride

Phenyl(pyridin-4-yl)methanesulfonyl chloride

Cat. No.: B13262254
M. Wt: 267.73 g/mol
InChI Key: PLWQYORYXMADSS-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a phenyl group attached to a pyridin-4-yl group through a methanesulfonyl chloride linkage. It is primarily used in organic synthesis and has applications in various chemical reactions and industrial processes.

Preparation Methods

Phenyl(pyridin-4-yl)methanesulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinemethanesulfonyl chloride with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Phenyl(pyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Phenyl(pyridin-4-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

This compound is unique due to the presence of both a phenyl and a pyridin-4-yl group, which can impart specific reactivity and selectivity in chemical reactions.

Biological Activity

Phenyl(pyridin-4-yl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenyl group and a pyridine ring, specifically at the 4-position, attached to a methanesulfonyl chloride functional group. Its unique structure contributes to its reactivity and utility in various biological applications.

  • Molecular Formula : C12_{12}H10_{10}ClN1_{1}O2_{2}S
  • Molecular Weight : Approximately 253.72 g/mol
  • Functional Groups : Sulfonyl chloride, aromatic (phenyl), and heterocyclic (pyridine)

The sulfonyl chloride group is known for its reactivity, making this compound useful in organic synthesis and medicinal chemistry.

Anticancer Properties

Research has indicated that derivatives of sulfonamides, including those related to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain sulfonamide compounds can inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several pyridine-sulfonamide derivatives, including those with structural similarities to this compound. The results highlighted the following:

CompoundCell LineIC50_{50} (µM)Activity Level
Compound AHCT-116 (Colon)13.6Moderate
Compound BMCF7 (Breast)14.9High
Compound CK-562 (Leukemia)17.0Significant

These findings suggest that the structural modifications on the pyridine ring significantly influence the cytotoxic potency against various cancer types .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Tubulin Formation : Similar compounds have been shown to disrupt microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis .
  • Targeting Specific Enzymes : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation, such as RNA-dependent RNA polymerases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications on the phenyl or pyridine rings can enhance potency and selectivity against specific cancer types.

Key Findings :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl ring increases cytotoxicity.
  • Pyridine Positioning : The position of the pyridine substituent plays a critical role in determining the compound's interaction with biological targets .

Applications in Drug Development

This compound serves as a valuable scaffold for developing novel therapeutic agents. Its ability to undergo further chemical modifications allows for the design of more potent analogs with improved pharmacological profiles.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

phenyl(pyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H

InChI Key

PLWQYORYXMADSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)S(=O)(=O)Cl

Origin of Product

United States

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